![molecular formula C22H27N3O5S2 B2923039 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 896676-33-8](/img/structure/B2923039.png)
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, also known as DBIBB, is a chemical compound that has been studied for its potential use in scientific research. DBIBB is a benzothiazole derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with protein tyrosine phosphatases and protein tyrosine kinases. N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins. This inhibition leads to an increase in the phosphorylation of proteins, which can activate protein tyrosine kinases. Protein tyrosine kinases are enzymes that add phosphate groups to proteins, and their activation can lead to a range of cellular responses, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on protein tyrosine phosphatases and protein tyrosine kinases, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide in lab experiments is its specificity for protein tyrosine phosphatases and protein tyrosine kinases. This specificity allows researchers to study the effects of these enzymes on cellular processes in a more targeted way. However, one limitation of using N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is its potential toxicity. Like many chemical compounds, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can be toxic at high doses, and care must be taken when handling it in lab experiments.
Future Directions
There are many potential future directions for research on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide in these applications. Another area of interest is the development of new N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide derivatives that may have improved efficacy or reduced toxicity. Finally, research is needed to better understand the mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide and its effects on cellular processes.
Synthesis Methods
The synthesis method for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves a multi-step process. The first step involves the reaction of 4-bromoanisole with potassium thioacetate to form 4-methoxyphenylthioacetate. This is followed by a reaction with 2-aminobenzoic acid to form 2-(4-methoxyphenylthio)benzoic acid. The next step involves the reaction of this compound with phosphorus oxychloride to form 2-(4-methoxyphenylthio)benzoyl chloride. This is followed by a reaction with 2-aminothiophenol to form 2-(4-methoxyphenylthio)-7-methoxybenzo[d]thiazol-6-amine. Finally, this compound is reacted with dipropylsulfamide to form N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has been studied for its potential use in scientific research. It has been shown to have a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatases, activation of protein tyrosine kinases, and inhibition of cell proliferation. N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has also been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases.
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-5-13-25(14-6-2)32(27,28)16-9-7-15(8-10-16)21(26)24-22-23-19-17(29-3)11-12-18(30-4)20(19)31-22/h7-12H,5-6,13-14H2,1-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPLZTKPXSEEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.